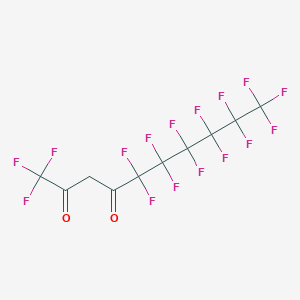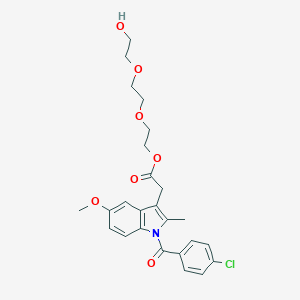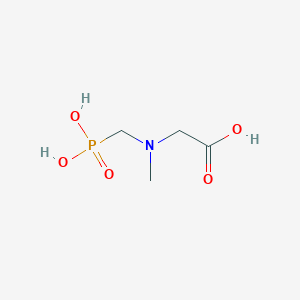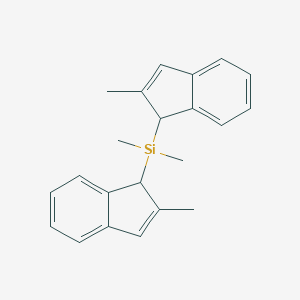
Dimethyl-bis(2-methyl-1H-inden-1-yl)silane
Vue d'ensemble
Description
Dimethyl-bis(2-methyl-1H-inden-1-yl)silane is a heterocyclic organic compound . It has the molecular formula C22H24Si and a molecular weight of 316.51 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to two methyl groups and two 2-methyl-1H-inden-1-yl groups . The InChI Key is XXHUSANMBSHRKP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a boiling point of 445.3ºC at 760 mmHg and a melting point of 92-99ºC (lit.) . It has a density of 1.06g/cm³ .Propriétés
Numéro CAS |
143232-13-7 |
|---|---|
Formule moléculaire |
C22H24Si |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
dimethyl-bis(2-methyl-1H-inden-1-yl)silane |
InChI |
InChI=1S/C22H24Si/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22/h5-14,21-22H,1-4H3 |
Clé InChI |
XXHUSANMBSHRKP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C |
SMILES canonique |
CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C |
| 143232-13-7 | |
Synonymes |
DIMETHYLBIS(2-METHYL-1H-INDEN-1-YL)SILAN E |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

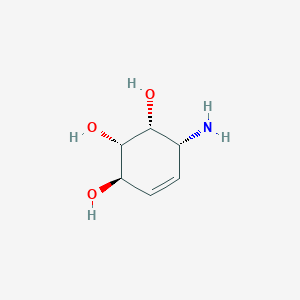

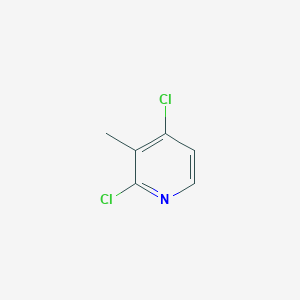


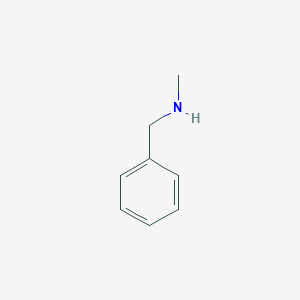

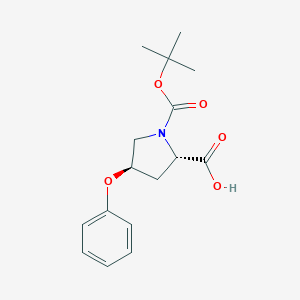
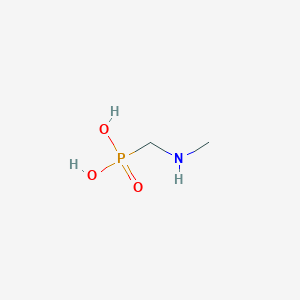

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
